N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine
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Overview
Description
N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromopyrimidine moiety, a piperidine ring, and a pyrazine ring, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine and pyrazine derivatives under controlled conditions to form the final compound. Common reagents used in these reactions include brominating agents, nucleophiles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(5-bromopyridin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine
- N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine
Uniqueness
N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromopyrimidine moiety, in particular, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN6O/c1-22(14-15(24-2)19-6-5-18-14)11-12-3-7-23(8-4-12)16-20-9-13(17)10-21-16/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIHZPHNWWBGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=C(C=N2)Br)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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